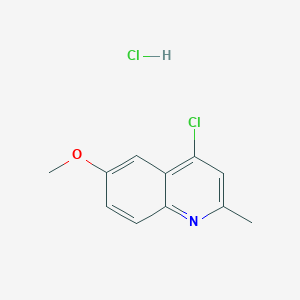

4-Chloro-6-methoxy-2-methylquinoline hydrochloride

Description

4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, and a methyl group at position 2, with a hydrochloride salt enhancing its solubility and stability. The structural features of this compound—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—contribute to its reactivity, solubility, and interaction with biological targets. Its synthesis typically involves halogenation and methoxylation steps, as seen in related compounds .

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO.ClH/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7;/h3-6H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBSWFOOQQLDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-methylquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylquinoline as the core structure.

Methoxylation: The methoxy group is introduced at the 6-position using methanol in the presence of a base such as sodium methoxide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

Substitution: Formation of 4-amino-6-methoxy-2-methylquinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-methoxy-2-methylquinoline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methylquinoline hydrochloride depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways.

Biological Studies: The compound may interact with nucleic acids or proteins, affecting their function and stability.

Materials Science: In electronic applications, it may function as a charge transport material, facilitating the movement of electrons or holes in devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among quinoline derivatives influence their physicochemical and biological properties:

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to free bases (e.g., 6-Chloro-4-hydroxy-2-methylquinoline) .

- Melting Points: Derivatives with polar groups (e.g., –OH, –NHNH₂) exhibit higher melting points due to intermolecular hydrogen bonding (e.g., 6-Chloro-4-hydroxy-2-methylquinoline, m.p. >170°C) , whereas halogenated analogs like the target compound typically melt at 215–225°C .

- Stability: Hydrochloride salts (e.g., target compound) are more stable under acidic conditions compared to nitro-substituted derivatives (e.g., 3-nitroquinoline analogs), which may degrade under reducing environments .

Biological Activity

4-Chloro-6-methoxy-2-methylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 12277602

This compound belongs to the quinoline family, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that derivatives of 4-chloro-6-methoxy-2-methylquinoline exhibit significant anticancer properties. They have been studied for their ability to inhibit key signaling pathways involved in cancer progression, particularly the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapy. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against a range of bacterial and fungal strains. The compound's mechanism involves disrupting cellular processes in pathogens, leading to their death or inhibited growth.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to modulate inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell proliferation and survival.

- Covalent Bond Formation : The presence of functional groups allows the compound to form covalent bonds with biomolecules, disrupting normal cellular functions.

- Signaling Pathway Modulation : By affecting key signaling pathways like PI3K/Akt/mTOR, it alters cellular responses to growth signals.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the quinoline scaffold significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the quinoline ring can enhance or diminish potency against cancer cells or pathogens. Table 1 summarizes some SAR findings related to derivatives of this compound.

| Compound Variant | Substituent | EC50 (nM) | Activity |

|---|---|---|---|

| Base Compound | None | 41.2 | Moderate |

| Methoxy Variant | -OCH3 | 28.6 | Higher |

| Fluoro Variant | -F | 21.0 | Enhanced |

| Chloro Variant | -Cl | 37.0 | Potent |

Case Studies

Several studies illustrate the efficacy of this compound:

- In Vitro Cancer Study : A study demonstrated that this compound reduced the proliferation of breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours .

- Antimicrobial Efficacy : In a separate investigation, the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL, showing promise as a potential therapeutic agent against resistant strains.

- Anti-inflammatory Study : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-methoxy-2-methylquinoline hydrochloride, and what key reaction parameters influence yield?

The synthesis typically involves chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous compounds like 4-Chloro-6,7-dimethoxyquinoline were synthesized via POCl₃-mediated chlorination at 353 K for 6 hours, achieving 70% yield after column chromatography purification . Key parameters include:

- Stoichiometry : Excess POCl₃ (e.g., 6.5 ml for 20.4 g precursor) ensures complete chlorination.

- Purification : Column chromatography (e.g., petroleum ether:EtOAc = 8:1) resolves impurities.

- Crystallization : Slow evaporation of methanol yields high-purity crystals for structural analysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H NMR : Used to confirm substituent positions (e.g., methoxy and methyl groups) and aromatic proton environments. For similar compounds, δ 8.57 ppm (d, quinoline-H) and δ 4.04 ppm (s, methoxy-H) are diagnostic .

- HPLC : Reversed-phase C18 columns validate purity (e.g., 99% purity reported in ) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl) and crystal packing motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during POCl₃-mediated chlorination?

Yield variations often arise from incomplete reaction optimization or purification inefficiencies. Methodological adjustments include:

- Reaction monitoring : Use TLC or in-situ NMR to track reaction progress.

- Stoichiometric tuning : Adjust POCl₃ volume relative to precursor (e.g., 640 mmol POCl₃ per 100 mmol precursor in ) .

- Alternative workup : Neutralize excess POCl₃ with crushed ice and NaOH (pH 8) to minimize side reactions .

Q. How do substituent modifications on the quinoline scaffold influence bioactivity or chemical reactivity?

- Methoxy groups : Enhance electron density, affecting π-π stacking in biological targets (e.g., DNA intercalation). highlights quinoline derivatives' roles in medicinal chemistry due to functional group versatility .

- Chlorine and methyl groups : Increase lipophilicity, improving membrane permeability. Comparative studies using structure-activity relationship (SAR) analysis are critical. For example, replacing chlorine with bromine in analogous compounds alters binding affinity .

Q. What strategies address contradictions in crystallographic data for chloro-methoxyquinoline derivatives?

- Intramolecular interactions : Analyze C–H⋯Cl or C–H⋯O bonds (e.g., S(5) ring motifs in ) to explain deviations from planarity .

- Packing analysis : Compare unit cell parameters (e.g., Acta Crystallographica data in and ) to identify polymorphism or solvent effects .

Q. How can researchers optimize reaction conditions to minimize byproducts during quinoline functionalization?

- Temperature control : Reflux at 353 K balances reactivity and selectivity for chlorination .

- Catalyst screening : Explore Lewis acids (e.g., FeCl₃) for regioselective substitutions.

- Protecting groups : Use acetyl or benzyl groups to block reactive sites during synthesis (e.g., as in ’s Vilsmeier-Haack reaction) .

Methodological Tables

Q. Table 1. Comparison of Synthesis Parameters for Chlorinated Quinoline Derivatives

| Parameter | (4-Chloro-6,7-dimethoxyquinoline) | (2-Chloro-6-methoxyquinoline) |

|---|---|---|

| Chlorination Agent | POCl₃ | POCl₃ (Vilsmeier-Haack adduct) |

| Reaction Time | 6 hours | 15 hours |

| Purification Method | Column chromatography | Recrystallization (petroleum ether/EtOAc) |

| Yield | 70% | Not reported |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Features | Reference |

|---|---|---|

| 1H NMR | δ 8.57 ppm (quinoline-H), δ 4.04 ppm (methoxy-H) | |

| X-ray | Intramolecular C8–H8⋯Cl1 interactions | |

| HPLC | 99% purity (C18 column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.